



Application Notes and Protocols for Utilizing SNC162 in Patch Clamp Electrophysiology

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Compound of Interest		
Compound Name:	SNC162	
Cat. No.:	B1143094	Get Quote

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Introduction

SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ -opioid receptor), demonstrating a Ki value of 0.63 nM and over 8000-fold selectivity against the mu-opioid receptor. Its utility in research stems from its ability to specifically activate the δ -opioid receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family. Activation of this receptor initiates intracellular signaling cascades that modulate the activity of various ion channels, thereby influencing neuronal excitability and cellular function. This document provides detailed application notes and protocols for the use of **SNC162** in patch clamp electrophysiology studies to investigate its effects on key ion channels.

Mechanism of Action

As a δ -opioid receptor agonist, **SNC162** binds to and activates the receptor, which is coupled to inhibitory Gi/o proteins. This activation leads to the dissociation of the G-protein into its G α i/o and G β y subunits. Both subunits can then interact with downstream effectors. A primary mechanism of action is the direct modulation of ion channel activity by the G β y subunit. This can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly N- and P/Q-types. The G α i/o subunit primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



Data Presentation: Quantitative Effects of SNC162 on Ion Channels

The following table summarizes the quantitative effects of **SNC162** on various ion channels as determined by patch clamp electrophysiology studies.

Ion Channel	Cell Type	SNC162 Concentration	Effect	Reference
L-type Ca2+ Current (ICa-L)	Rat Ventricular Myocytes	1 μΜ	~46% inhibition	[1]
Transient Outward K+ Current (Ito)	Rat Ventricular Myocytes	1 μΜ	~37% inhibition	[1]
Inhibitory Postsynaptic Currents (IPSCs)	Hippocampal CA1 PV-BCs	1 μΜ	~30% reduction	[2]
G-protein- coupled Inwardly Rectifying K+ (GIRK) Channels	vIPAG Neurons	10 μM (DAMGO, another δ- agonist)	Current activation	[3]

Experimental Protocols Preparation of SNC162 Stock Solution

Materials:

- SNC162 powder
- 1 M HCl
- · Sterile deionized water
- · Microcentrifuge tubes



Protocol:

- Based on the manufacturer's instructions, SNC162 can be dissolved in 1 M HCl to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate weight of SNC162 powder in 1 M HCl.
- Further dilute the stock solution to the desired final concentration in the external recording solution on the day of the experiment. It is recommended to prepare fresh dilutions for each experiment.
- Store the stock solution at -20°C for long-term storage.

Whole-Cell Patch Clamp Protocol for Recording L-type Ca2+ and Transient Outward K+ Currents in Cardiomyocytes

This protocol is adapted from studies investigating the effects of δ -opioid receptor agonists on cardiac ion channels.

Cell Preparation:

Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.

Solutions:

- External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution for ICa-L (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- Internal Solution for Ito (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

Recording Procedure:

Establish a whole-cell patch clamp configuration on an isolated cardiomyocyte.



- Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration to ensure adequate dialysis of the internal solution.
- To record ICa-L:
 - Hold the membrane potential at -80 mV.
 - Apply a depolarizing step to -40 mV for 200 ms to inactivate sodium channels.
 - Then, apply a test pulse to 0 mV for 300 ms to elicit the L-type Ca2+ current.
- To record Ito:
 - Hold the membrane potential at -80 mV.
 - Apply a depolarizing step to +50 mV for 300 ms. Ito will be the rapidly inactivating outward current component.
- After obtaining stable baseline recordings, perfuse the external solution containing the desired concentration of SNC162 (e.g., 1 μM) onto the cell.
- Record the currents again in the presence of SNC162 to determine its effect.
- A washout step with the control external solution can be performed to check for reversibility of the effect.

Whole-Cell Patch Clamp Protocol for Recording GIRK Currents in Neurons

This protocol is designed to measure the activation of GIRK channels by **SNC162** in neuronal preparations.

Cell Preparation:

 Prepare acute brain slices (e.g., from the hippocampus or ventral periaqueductal gray) from rodents.

Solutions:



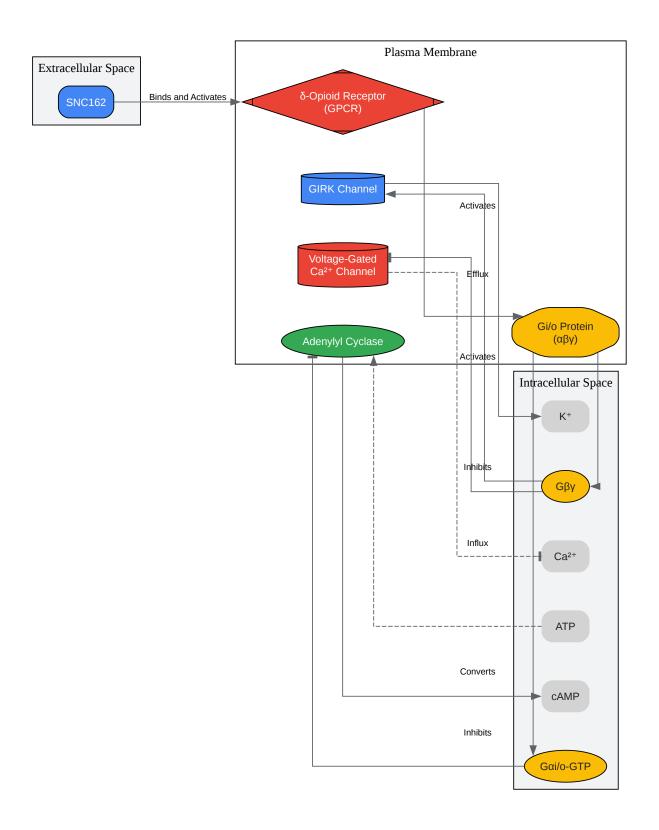
- External Solution (High K+) (in mM): 120 NaCl, 25 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.
- Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

Recording Procedure:

- Establish a whole-cell patch clamp configuration on a neuron within the brain slice.
- Hold the membrane potential at -60 mV.
- Apply a voltage ramp from -120 mV to -40 mV over 500 ms to observe the characteristic inward rectification of GIRK channels.
- After recording a stable baseline, perfuse the slice with the external solution containing
 SNC162 (e.g., 1-10 μM).
- Repeat the voltage ramp protocol to measure the SNC162-induced outward current at
 potentials positive to the K+ reversal potential and the enhanced inward current at potentials
 negative to it.

Mandatory Visualizations Signaling Pathway of SNC162



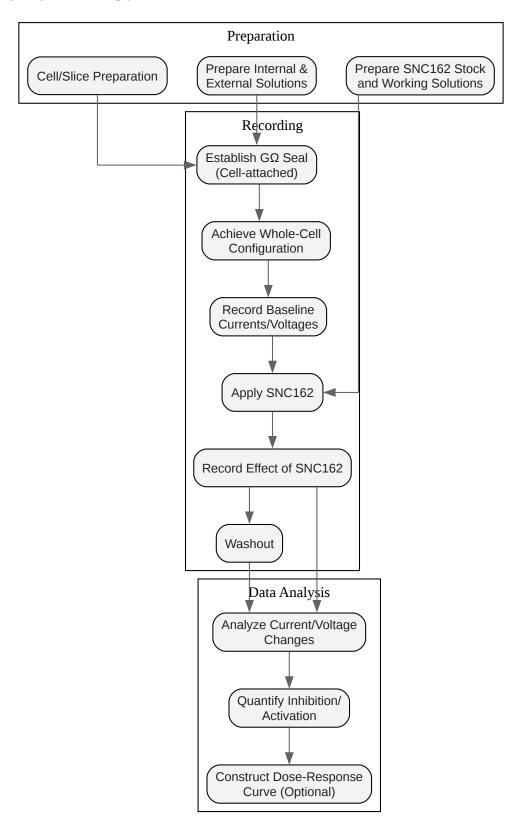


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Caption: **SNC162** signaling pathway.



Experimental Workflow for Patch Clamp Electrophysiology





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Caption: General workflow for patch clamp experiments.

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